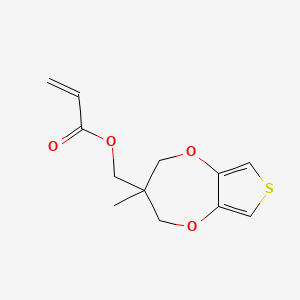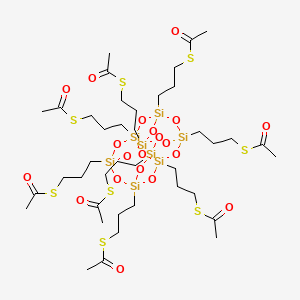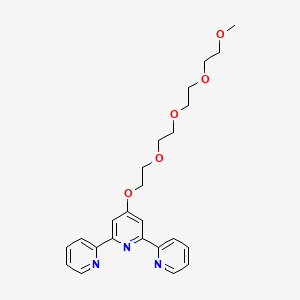![molecular formula C16H22NP B6318957 2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95% CAS No. 1257847-61-2](/img/structure/B6318957.png)
2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95% (abbreviated as 2-BMP-1P-1H-P) is an organophosphorus compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in polar organic solvents. 2-BMP-1P-1H-P is an important reagent in organic synthesis, and it has been used in the synthesis of various heterocyclic compounds and pharmaceuticals.
Applications De Recherche Scientifique
2-BMP-1P-1H-P has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in the synthesis of pharmaceuticals. It has also been used in the synthesis of metal complexes, as a catalyst in the polymerization of olefins, and as a reagent for the synthesis of polymers.
Mécanisme D'action
2-BMP-1P-1H-P is an organophosphorus compound that acts as a Lewis acid. It is capable of forming coordinate covalent bonds with Lewis bases, such as amines, carboxylic acids, and alcohols. This allows it to act as a catalyst in the synthesis of heterocyclic compounds and pharmaceuticals.
Biochemical and Physiological Effects
2-BMP-1P-1H-P has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-mutagenic in a variety of in vitro and in vivo studies. However, its effects on the immune system are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
2-BMP-1P-1H-P has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in a variety of polar organic solvents. It is also relatively inexpensive, and it can be synthesized in high yields. However, it is not suitable for use in experiments involving high temperatures or extreme pHs.
Orientations Futures
2-BMP-1P-1H-P has a variety of potential future applications. It could be used in the development of new catalysts for organic synthesis, or as a ligand in the synthesis of pharmaceuticals. It could also be used in the synthesis of metal complexes, or as a reagent for the synthesis of polymers. It could also be used in the development of new materials or as a reagent in the synthesis of heterocyclic compounds. Finally, further research could be conducted to better understand its potential biochemical and physiological effects.
Méthodes De Synthèse
2-BMP-1P-1H-P can be synthesized by a variety of methods. The most commonly used method is the reaction of 1-phenyl-1H-pyrrole with bis(1-methylethyl)phosphine in the presence of a base such as potassium carbonate. This reaction produces 2-BMP-1P-1H-P in yields of up to 95%. Other methods of synthesis include the reaction of 1-phenyl-1H-pyrrole with bis(1-methylethyl)phosphonium chloride, or the reaction of 1-phenyl-1H-pyrrole with bis(1-methylethyl)phosphine oxide.
Propriétés
IUPAC Name |
(1-phenylpyrrol-2-yl)-di(propan-2-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22NP/c1-13(2)18(14(3)4)16-11-8-12-17(16)15-9-6-5-7-10-15/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKSJWJQKFSOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)
![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)


![Calix[7]hydroquinone](/img/structure/B6318946.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)



